![molecular formula C20H24N4O B6030490 2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6030490.png)
2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves the reaction of 5-amino-pyrazole derivatives with various other compounds . For instance, the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile yielded the pyrazolo .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The structure of the synthesized compounds can be established based on elemental analysis and spectral data .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidines can vary depending on the specific compound. For instance, one compound was reported as a yellow solid with a melting point of 161–163 ºC . Another compound was reported as yellow crystals with a melting point of 251 °C .Mechanism of Action
Target of Action
The primary target of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle leads to a halt in cell proliferation, which is particularly effective against rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it has sufficient bioavailability to reach its target in the cell .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors . These intensities remain low with electron-withdrawing groups (ewgs)
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential therapeutic applications. It has been shown to have potential as an anti-inflammatory, analgesic, and anti-cancer agent, as well as a treatment for neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in these applications.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic applications. Another direction is to optimize its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its safety and efficacy in humans, which may lead to its eventual use as a therapeutic agent.
Synthesis Methods
The synthesis method for 2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 4-methoxyphenylhydrazine, 3,5-dimethylpyrazole-4-carboxaldehyde, and 1-piperidinylmethylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by cyclization to form the final product.
Scientific Research Applications
2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its potential use as an anti-inflammatory, analgesic, and anti-cancer agent. It has also been investigated for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-methoxyphenyl)-3,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-13-18(23-11-5-4-6-12-23)24-20(21-14)15(2)19(22-24)16-7-9-17(25-3)10-8-16/h7-10,13H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKXQBMEAQGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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